2,4-Dichlorobiphenyl

描述

Overview of Polychlorinated Biphenyls (PCBs)

PCBs are aromatic hydrocarbon compounds comprised of two benzene (B151609) rings linked by a carbon-carbon bond, with hydrogen atoms that can be substituted by up to ten chlorine atoms. pops.int These man-made chemicals are known for their stability and resistance to degradation. idph.state.il.us

Commercial manufacturing of PCBs began in the United States in 1929 and continued until it was banned in 1979 under the Toxic Substances and Control Act. mass.govtriumvirate.com Their widespread use stemmed from a unique combination of desirable industrial properties: non-flammability, chemical stability, high boiling point, and excellent electrical insulating capabilities. triumvirate.comepa.gov These characteristics made them ideal for a variety of industrial and commercial applications. epa.gov

PCBs were produced as mixtures of various congeners and were primarily sold under the trade name Aroclor in the United States. cdc.govidph.state.il.us Due to their properties, they were heavily used as coolants and insulating fluids in electrical equipment such as transformers and capacitors. cdc.govidph.state.il.us Other significant applications included their use as heat transfer fluids, hydraulic fluids, plasticizers in paints and plastics, and in the production of pigments, dyes, and carbonless copy paper. triumvirate.comepa.gov The production of PCBs was banned due to evidence that they accumulate in the environment and can cause harmful health effects. cdc.gov

| Property | Industrial Application |

| Electrical Insulating Properties | Transformers, Capacitors cdc.govidph.state.il.usepa.gov |

| High Boiling Point & Thermal Stability | Heat Transfer Fluids, Coolants idph.state.il.usepa.gov |

| Chemical Stability & Non-flammability | Hydraulic Fluids, Lubricants idph.state.il.usepa.gov |

| Plasticizing Ability | Paints, Plastics, Rubber Products, Sealants pops.intepa.gov |

The term "PCB" refers to a family of 209 individual chemical compounds, or congeners. cdc.govepa.gov Each congener is a unique molecule distinguished by the number and specific placement of chlorine atoms on the biphenyl (B1667301) structure. epa.gov This structural variation dictates the physical and chemical properties of each congener.

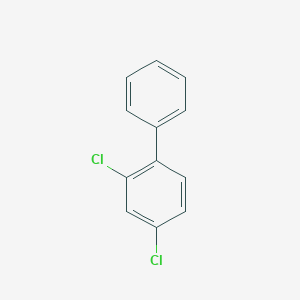

There are two primary systems for naming PCB congeners. The International Union of Pure and Applied Chemistry (IUPAC) system names each compound based on the positions of the chlorine atoms on the two phenyl rings, which are numbered 2 through 6 on the first ring and 2' through 6' on the second. greenfacts.orgepa.gov For example, 2,4-Dichlorobiphenyl has a chlorine atom at the 2-position and the 4-position of the biphenyl structure.

Because the full IUPAC names can be complex, a shorthand numbering system developed by Ballschmiter and Zell is widely used. greenfacts.orgresearchgate.net This system assigns a unique number from 1 to 209 to each congener. greenfacts.orgresearchgate.net These numbers are often prefixed with "PCB" or "BZ". researchgate.netrsc.org Under this system, this compound is designated as PCB 7.

PCBs were commercially produced as mixtures of congeners, not as individual, pure compounds. epa.govoto-env.com These mixtures, most commonly known by the trade name Aroclor, were created by progressively adding chlorine to batches of biphenyl to achieve a specific target percentage of chlorine by weight. epa.gov For instance, Aroclor 1242 is a PCB mixture that is 42% chlorine by weight. epa.gov An Aroclor mixture can contain over 100 different congeners. oto-env.com

Environmental analysis of PCBs can be approached in two ways: Aroclor-based analysis or congener-specific analysis. epa.govclu-in.org

Aroclor analysis identifies the characteristic gas chromatographic pattern, or "fingerprint," of a specific Aroclor mixture. oto-env.com This method is effective when the PCB contamination has not been significantly altered in the environment. oto-env.com

Congener-specific analysis quantifies the concentration of individual PCB congeners. clu-in.org This approach provides a more detailed and accurate picture of the contamination, especially when the original Aroclor mixture has been weathered or degraded, altering the original congener ratios. sgsaxys.com However, congener-specific methods are generally more expensive and technically complex than Aroclor analysis. clu-in.orgepa.gov

| Analysis Type | Description | Advantages | Disadvantages |

| Aroclor Analysis | Identifies and quantifies commercial PCB mixtures (e.g., Aroclor 1254) based on pattern recognition. oto-env.comepa.gov | Relatively inexpensive, widely available, sufficient for many regulatory purposes. clu-in.orgepa.gov | Less accurate for weathered mixtures, may not provide required detection limits, does not identify individual congener concentrations. clu-in.orgsgsaxys.com |

| Congener-Specific Analysis | Identifies and quantifies each of the 209 individual PCB compounds. clu-in.org | Highly accurate and sensitive, provides detailed information on the composition of PCB contamination, essential for understanding environmental fate. epa.govsgsaxys.com | Significantly more expensive, requires specialized equipment and expertise. clu-in.orgepa.gov |

Classification and Nomenclature of PCB Congeners

Significance of this compound as a Specific PCB Congener

This compound (PCB 7) is a lower-chlorinated congener, meaning it has fewer chlorine atoms than many of the other 208 congeners. Its specific structure influences its behavior and prevalence in the environment.

While higher-chlorinated PCBs tend to be more persistent, lower-chlorinated congeners can also be found in various environmental compartments. The prevalence of specific congeners like this compound can be influenced by the original source of the PCB mixture and the environmental processes that act upon it.

Some studies have focused on a group of "indicator PCBs" (often PCBs 28, 52, 101, 118, 138, 153, and 180) as they are frequently detected and can represent a significant portion of the total PCBs found in the environment. s-risk.be While PCB 7 is not typically included in this specific group, its presence is still relevant. For example, the detection of non-Aroclor congeners like 3,3′-Dichlorobiphenyl (PCB 11) in the environment from sources such as pigments suggests that the distribution of lower-chlorinated congeners is complex and not solely tied to historical Aroclor use. acs.orgacs.orgnau.edu The presence of this compound in environmental samples can provide clues about the sources and transformation of PCB contamination. Lighter PCB congeners are generally more volatile and can be transported farther from their source. epa.gov

Data on the specific environmental concentrations of this compound are often captured within larger congener-specific analyses of various matrices. For instance, a study of Chicago's air found that, on average, dichlorobiphenyls (the homolog group to which PCB 7 belongs) constituted a notable fraction of the total PCBs measured. acs.org

| Environmental Matrix | Reported Findings on Dichlorobiphenyls (Homolog Group for PCB 7) |

| Air | In a 2007 study of air in Chicago, dichlorobiphenyls were among the measured congeners, with 3,3'-Dichlorobiphenyl (PCB 11) being the fifth most abundant congener on average. acs.org |

| Water | The non-Aroclor congener PCB 11 has been detected in water systems like the Delaware River and NY/NJ Harbor, with loads sometimes exceeding regulatory limits for total PCBs. acs.orgnau.edu |

| Consumer Goods | PCB 11, a dichlorobiphenyl, has been measured at parts-per-billion levels in consumer goods like newspapers, magazines, and cardboard packaging due to its presence in diarylide yellow pigments. acs.orgnau.edu |

Relevance to PCB Research Gaps

Despite the extensive body of research on polychlorinated biphenyls as a whole, significant knowledge gaps persist, particularly concerning individual congeners like this compound. Much of the historical and even current research has focused on commercial PCB mixtures (such as Aroclors) or the more highly chlorinated and dioxin-like congeners, which are known for their significant toxicity. This has left lower-chlorinated congeners like this compound relatively understudied.

The relevance of this compound to PCB research gaps can be summarized in the following key areas:

Environmental Fate and Transport: The environmental behavior of this compound, including its persistence, potential for long-range transport, and degradation pathways, is not as well characterized as that of other PCBs. For instance, while some studies have explored its microbial degradation, such as by a Pseudomonas spp. consortium which was found to degrade 90% of the compound, a comprehensive understanding of its complete environmental lifecycle is lacking. nih.gov This includes its partitioning in different environmental compartments and its bioavailability to various organisms.

Metabolism and Bioaccumulation: The metabolic fate of this compound in different species is another area with significant research gaps. Understanding how this congener is metabolized is crucial for assessing its potential for bioaccumulation and biomagnification in food webs. While it is generally understood that lower-chlorinated PCBs are more readily metabolized than their higher-chlorinated counterparts, the specific metabolites of this compound and their biological activities are not well-documented.

Baseline Toxicological Data: There is a scarcity of detailed toxicological data specifically for this compound. To accurately assess the risks posed by this congener, more research is needed to establish its dose-response relationships for various toxicological endpoints. This lack of congener-specific data hinders the development of accurate toxic equivalency factors (TEFs) for lower-chlorinated PCBs and complicates risk assessments of environmental mixtures.

Addressing these research gaps is essential for a more complete and accurate understanding of the environmental and health risks associated with the entire spectrum of PCB congeners. Focused studies on less-characterized compounds like this compound will contribute to more robust and scientifically sound risk assessments and remediation strategies for PCB-contaminated sites.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJZHZJJXPXXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040301 | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-50-3 | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA0I162CWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 2,4 Dichlorobiphenyl

Environmental Occurrence and Sources

The occurrence of 2,4-Dichlorobiphenyl in the environment stems from both direct anthropogenic releases and its formation through environmental transformation processes.

Anthropogenic Release Pathways

Polychlorinated biphenyls, including congeners like 2,4-DCBP, were extensively used in various industrial applications due to their desirable properties such as excellent dielectric qualities, thermal stability, chemical inertness, and fire resistance cpcb.nic.inwho.intnih.gov. Commercial PCB mixtures, such as Aroclors, contained various congeners, and their production and use have led to widespread environmental contamination epa.govoup.com.

Primary anthropogenic release pathways for PCBs, from which 2,4-DCBP would originate, include:

Disposal of industrial fluids: Historically, PCBs were released into rivers and coastal waters through the disposal of industrial fluids who.int.

Leakage from non-enclosed systems: Leakage from equipment and systems containing PCBs contributed to their environmental presence who.int.

Volatilization from incineration and landfills: Incomplete combustion or open burning of PCB-containing waste, as well as volatilization from landfills, are significant sources of atmospheric PCBs cpcb.nic.inwho.int.

Accidental spills and leaks: Unintended releases during production, transportation, and use have introduced PCBs into the environment nih.gov.

Consumer products: PCBs have been inadvertently present in various consumer products, including paints, pigments, carbonless copy paper, and caulk oup.com.

The estimated cumulative world production of PCBs since 1930 is approximately 1 million tonnes, with over half entering dumps and landfills who.int.

Formation via Dechlorination of Higher Chlorinated PCBs

This compound can be formed in the environment through the reductive dechlorination of higher chlorinated PCB congeners. This process typically occurs under anaerobic conditions, often mediated by microorganisms in contaminated soils and aquatic sediments oup.comvt.edu.

For instance, the trichlorinated congener PCB #28 (2,4,4'-trichlorobiphenyl) can undergo dechlorination to yield dichlorinated congeners, with this compound (PCB #7) being one of the products, resulting from the loss of a para-chlorine researchgate.net. Anaerobic dechlorination preferentially removes meta and/or para chlorines, leading to the formation of ortho-substituted mono- through tetrachlorobiphenyls oup.com. This environmental transformation is significant because it can alter the congener profile of PCBs in a given matrix, potentially producing less chlorinated congeners that are more susceptible to further aerobic biodegradation vt.edu.

Research findings indicate that bacterial strains can degrade dichlorobiphenyls. For example, Burkholderia sp. strain LB400 can degrade 2,4'-dichlorobiphenyl (B164879), monitored by the release of chloride ions and the formation of 4-chlorobenzoate (B1228818) researchgate.net. Other bacterial strains, such as Pseudomonas sp., have also demonstrated the ability to assimilate this compound via a meta-cleavage pathway, leading to significant degradation and the formation of intermediates like catechol researchgate.netscispace.com.

Presence in Contaminated Sites (e.g., Soils, Sediments, Water)

PCBs are widely distributed globally and are found in all environmental media, including soils, sediments, and water nih.govresearchgate.net. Their lipophilic nature means they are readily absorbed by fatty tissues and accumulate in the sediments of rivers and lakes, which indirectly reflects water contamination cpcb.nic.in.

Soils: PCB levels in sewage sludge, which can be used as agricultural fertilizer, have been reported to vary from 0.1 to 765 ng/kg (dry weight), with a usual range of 0.1 to 9.0 mg/kg cpcb.nic.in. Soil acts as a crucial reservoir for POPs, as chemicals tend to be absorbed and enter the soil through dry and wet deposition researchgate.net. Average total PCB concentrations in background surface soils have been reported globally:

Table 1: Average Total PCB Concentrations in Background Surface Soils (pg/g dry weight) acs.org

| Region | Average Concentration (pg/g dry weight) | Range (pg/g dry weight) |

| Europe | 7500 | 47–97,000 |

| North America | 4300 | 110–25,000 |

| South America | 1400 | 61–9,500 |

| Asia | 580 | 120–2,900 |

| Africa | 390 | 94–620 |

| Australia | 280 | 140–540 |

Sediments: PCBs accumulate significantly in sediments of rivers and coastal waters, serving as ultimate reservoirs cpcb.nic.inwho.int. Contamination of sediments can occur through direct industrial discharge or through the transport of PCBs sorbed to suspended solids in water nih.gov.

Water: Non-polluted fresh waters typically contain less than 0.5 ng of PCBs per liter, while moderately polluted rivers and estuaries can have around 50 ng per liter, and highly polluted rivers up to 500 ng per liter who.int. The dominant source of PCBs to surface waters is atmospheric deposition, although redissolution of sediment-bound PCBs also contributes to water concentrations nih.gov. PCB contamination in groundwater can occur, often facilitated by solvents, colloids, or emulsions, allowing migration to surface water and potential recontamination epa.gov.

Environmental Transport and Partitioning

The movement and distribution of this compound within and between environmental compartments are governed by its physical and chemical properties, as well as environmental conditions.

Atmospheric Transport and Deposition

Atmospheric transport is recognized as the most significant mechanism for the global dispersion of PCBs, including less chlorinated congeners like 2,4-DCBP nih.govcsic.es. PCBs are semi-volatile compounds, meaning they can volatilize from contaminated sites (e.g., soils, water bodies) into the atmosphere and then be transported over long distances nih.govnih.gov.

Once in the atmosphere, PCBs exist in both the vapor phase and adsorbed to particulate matter nih.govcsic.es. Vapor-phase PCBs are generally more mobile and can be transported further than particle-bound PCBs nih.gov. The distribution between these two phases is temperature-dependent csic.es. Lower chlorinated congeners, such as 2,4-DCBP, exhibit higher volatility, which enhances their potential for long-range atmospheric transport researchgate.net.

PCBs are removed from the atmosphere through deposition processes:

Wet deposition: This involves the scavenging of gases and aerosols by rain and snow nih.govcsic.es.

Dry deposition: This includes the gravitational settling of particulate PCBs and the impaction of vapor-phase PCBs on terrestrial or aquatic surfaces nih.govcsic.es.

The widespread distribution of PCBs, including 2,4-DCBP, across the globe, even in remote areas where they were never used, is largely attributed to this atmospheric cycling cpcb.nic.innih.govresearchgate.net.

Partitioning in Aquatic and Terrestrial Ecosystems

The partitioning of this compound between different environmental compartments (e.g., water, soil, sediment, biota) is primarily driven by its hydrophobicity, often quantified by the octanol-water partition coefficient (Kow). PCBs are practically insoluble in water but readily dissolve in hydrocarbons, fats, and other organic compounds cpcb.nic.innih.gov.

Table 2: Predicted Octanol-Water Partition Coefficients (LogKow) for Dichlorobiphenyls nih.gov

| PCB Congener | Predicted LogKow (XLogP) uni.lu | Predicted LogKow (from source nih.gov) |

| This compound | 5.3 | 5.296, 5.310 |

| 2,4'-Dichlorobiphenyl | 5.1 | 5.335, 5.256 |

| 2,5-Dichlorobiphenyl | - | 5.344, 5.217 |

| 2,6-Dichlorobiphenyl | - | 5.054, 4.890 |

| 3,3'-Dichlorobiphenyl | - | 5.540, 5.363 |

| 3,4-Dichlorobiphenyl | - | 5.807, 5.549 |

Note: The XLogP is a predicted LogKow value, and different prediction methods or experimental data may yield slightly varying values.

Aquatic Systems:

Water-Sediment Partitioning: In aquatic environments, PCBs are removed from the water column by sorption to suspended solids and sediments nih.gov. The higher the molecular weight and hydrophobicity (indicated by higher Kow), the greater the tendency for PCBs to sorb to organic matter in sediments mdpi.com. Conversely, lower chlorinated congeners, having lower Kows and higher water solubilities, sorb less to solids and tend to remain more in the water column nih.gov.

Volatilization from Water: Volatilization from water surfaces is another important removal mechanism for PCBs. This process is more significant for lower chlorinated congeners compared to highly chlorinated ones, whose volatilization is significantly reduced by sequestration on solids nih.gov.

Bioconcentration and Bioaccumulation: PCBs accumulate in aquatic organisms, and this accumulation increases at higher trophic levels through the consumption of contaminated food, a process known as biomagnification nih.gov. Bioconcentration factors (BCFs), which represent the ratio of PCB concentration in an organism to that in water, are directly proportional to the partition coefficients and lipid content of the organism, and are congener-specific nih.gov. BCFs in various freshwater and marine species generally range from 5x10² to 4x10⁴ for lower chlorinated PCB congeners nih.gov.

Terrestrial Ecosystems:

Soil-Water Partitioning: In soils, PCBs tend to bind strongly, making their migration to groundwater unlikely epa.govnih.gov. The organic nature of soils and the presence of humic and fulvic acids can influence PCB mobility, with potential for complexation and facilitated transport epa.gov.

Volatilization from Soil: Volatilization from soil surfaces is a significant loss mechanism for PCBs in terrestrial environments, particularly for lower chlorinated congeners nih.gov.

Plant Uptake: Vapor-phase PCBs can accumulate in the aerial parts of terrestrial vegetation and food crops through vapor-to-plant transfer nih.gov.

Bioaccumulation and Biomagnification in Ecosystems

This compound, like other PCBs, exhibits a strong propensity for bioaccumulation in organisms and biomagnification through food webs due to its lipophilicity and resistance to degradation. t3db.carug.nl These properties allow it to persist in the environment and accumulate in fatty tissues. rug.nl

Mechanisms of Bioaccumulation

The bioaccumulation potential of this compound is primarily governed by its lipophilicity, which is often quantified by the octanol-water partition coefficient (log Kow). For nonionic organic chemicals, the log Kow is a critical determinant of bioaccumulation behavior in aquatic systems. epa.gov Bioaccumulation can be predicted for compounds with a log Kow between 2 and 6. epa.gov The XLogP3, a predicted log Kow, for this compound (PubChem CID 36399) is 5.3, indicating its lipophilic nature and potential for accumulation in biological tissues. nih.gov

Table 1: Key Chemical Property of this compound

| Property | Value | Unit | Source |

| XLogP3 | 5.3 | - | nih.gov |

Sorption to dissolved and particulate organic matter also plays a significant role in the bioavailability of nonionic organic chemicals like this compound, with sediment-pore water partitioning being influenced by the organic carbon content of the sediment. epa.gov

Trophic Transfer and Biomagnification Factors (BMFs)

PCBs are known to biomagnify, meaning their concentrations increase at successively higher trophic levels within a food web through the consumption of contaminated food. nih.gov Trophic transfer can lead to both bioaccumulation and biomagnification. epa.gov

The extent of biomagnification can be quantitatively assessed using metrics such as the Trophic Magnification Factor (TMF) and Biomagnification Factor (BMF). TMFs provide a holistic measure of biomagnification across an entire food web, with values greater than 1 indicating biomagnification. researchgate.netnih.gov BMFs, calculated as the ratio of the contaminant concentration in a predator's tissue to that in its prey, also indicate biomagnification when their value exceeds 1. acs.orgserdp-estcp.mil

For PCBs, including dichlorobiphenyls, the uptake efficiency for biomagnification generally increases with increasing log Kow values, particularly for compounds with log Kow between 3 and 6. epa.gov Bioconcentration Factors (BCFs), which represent the ratio of the chemical concentration in an organism to that in water, for lower chlorinated PCB congeners in aquatic organisms typically range from 5x10² to 4x10⁴. nih.gov

Factors Influencing Bioaccumulation Potential

Several factors influence the bioaccumulation potential of this compound and other PCB congeners:

Chemical Properties : The primary chemical characteristic influencing bioaccumulation is hydrophobicity, as indicated by the log Kow. epa.gov The degree of chlorination and the specific positions of chlorine atoms on the biphenyl (B1667301) rings significantly affect a congener's environmental persistence and its potential for bioaccumulation and biotransformation. rug.nl Higher chlorinated congeners generally exhibit greater bioaccumulation. rug.nl

Organism-Specific Factors : The metabolic capacity of a species plays a crucial role in how effectively a PCB congener is processed and eliminated. rug.nlnih.gov The lipid content of an organism is also directly proportional to the bioconcentration factors of PCBs in aquatic organisms, as PCBs tend to accumulate in fatty tissues. nih.gov Other physiological factors like reproductive cycles can also affect uptake and accumulation. nih.gov

Ecological and Environmental Factors : An organism's trophic level, metabolic rate, maternal transfer, migration patterns, feeding preferences, and habitat use all influence the degree of biomagnification within a food web. rug.nl Environmental factors also impact the bioavailability of contaminants, with sorption to organic matter being a key consideration. epa.gov Seasonal trends in contaminant accumulation have also been observed. researchgate.net

Metabolism and Biotransformation of 2,4 Dichlorobiphenyl

Metabolic Pathways in Biological Systems

The biotransformation of 2,4-Dichlorobiphenyl, like other PCBs, primarily involves two sequential phases: Phase I functionalization reactions and Phase II conjugation reactions mdpi.comslideshare.net. These processes are crucial for converting xenobiotics into forms that can be more readily eliminated from the body mdpi.comlongdom.org.

Enzymatic Biotransformation

Enzymatic biotransformation is the cornerstone of PCB metabolism, involving a range of xenobiotic-metabolizing enzymes (XMEs) mdpi.com.

The initial and often rate-limiting step in the metabolism of PCBs, including this compound, is typically hydroxylation, a Phase I reaction mdpi.comslideshare.net. This process is catalyzed by the microsomal monooxygenase system, primarily involving cytochrome P450 (CYP) enzymes slideshare.netnih.govnih.gov. CYP enzymes introduce a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, leading to the formation of hydroxylated metabolites (OH-PCBs) mdpi.com. The specific CYP isoforms involved and the regioselectivity of hydroxylation can vary depending on the PCB congener and the biological system nih.govacs.org. For instance, certain CYP enzymes are known to metabolize non-coplanar PCBs researchgate.net. The slow metabolism of PCBs, mediated by these enzymes, contributes to their accumulation in body tissues nih.govnih.gov.

Following hydroxylation, the newly formed OH-PCBs often undergo Phase II conjugation reactions mdpi.comlongdom.org. These reactions involve the attachment of endogenous, highly polar molecules (such as glucuronic acid or sulfate) to the hydroxylated metabolites, further increasing their water solubility and promoting their excretion mdpi.comlongdom.orgnih.govnih.gov.

Glucuronidation: This is a prevalent Phase II conjugation reaction catalyzed by UDP-Glucuronosyltransferase (UGT) enzymes longdom.org. UGT enzymes transfer glucuronic acid from Uridine Diphosphate Glucuronic Acid (UDPGA) to the hydroxylated PCB metabolites, forming glucuronide conjugates longdom.orgacs.org. This process typically occurs on hydroxyl, carboxyl, amino, and thiol functional groups longdom.org.

Sulfation: Sulfation involves the transfer of a sulfate (B86663) group from 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) to the substrate molecule, yielding a sulfate conjugate longdom.org. Sulfotransferase enzymes (SULTs) catalyze this reaction, commonly targeting phenolic and alcoholic hydroxyl groups longdom.orgacs.orguiowa.edu. Sulfated metabolites of PCBs have been identified in various biological samples and can exhibit distinct toxicities compared to their parent compounds acs.orguiowa.edu.

Glutathione (B108866) Conjugation: While less frequently highlighted for this compound specifically, PCBs can also undergo conjugation with glutathione, catalyzed by Glutathione-S-Transferase (GST) enzymes nih.govnih.govresearchgate.net. These glutathione conjugates can then be further processed to form mercapturic acids uomus.edu.iq.

Formation of Hydroxylated Metabolites (OH-PCBs)

Hydroxylated polychlorinated biphenyls (OH-PCBs) are the major class of metabolites formed during the biotransformation of PCBs nih.govnih.gov. The formation of these metabolites is a critical step in the detoxification pathway, although some OH-PCBs themselves can possess biological activity nih.govuiowa.edu. The metabolism of PCBs is complex, leading to a large number of reactive and stable metabolites nih.gov. Theoretically, 837 mono-hydroxylated metabolites are possible from the 209 PCB congeners nih.gov.

For this compound (PCB 7), various hydroxylated isomers have been identified as metabolites. These include hydroxylation at different positions on both the chlorinated and non-chlorinated phenyl rings.

Identified Hydroxylated Metabolites of this compound (PCB 7) nih.gov

| Metabolite Name | Position of Hydroxyl Group |

|---|---|

| 3-OH-PCB 7 | 3 |

| 5-OH-PCB 7 | 5 |

| 6-OH-PCB 7 | 6 |

| 2'-OH-PCB 7 | 2' |

| 3'-OH-PCB 7 | 3' |

These metabolites are often analyzed as methylated derivatives (MeO-PCBs) using techniques like gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) for identification and quantification acs.org.

Species-Specific Differences in Metabolism

The metabolism of this compound (primarily referring to the 2,4'-isomer, PubChem CID 36982, due to the prevalence of research findings for this specific congener) varies significantly among different species, including mammals, plants, and microorganisms. These biotransformation pathways are crucial for understanding the environmental fate and persistence of this compound.

Mammalian Metabolism

In mammals, this compound and other PCBs are absorbed through various routes, including inhalation, oral ingestion, and dermal exposure. Once absorbed, they are transported in the bloodstream, often bound to albumin. Due to their lipophilic nature, these compounds tend to accumulate in lipid-rich tissues such as the liver, adipose tissue, and skin. nih.govfishersci.cafishersci.ca

The metabolism of PCBs in mammals is generally slow and is influenced by the degree and position of chlorination. The primary metabolic pathway involves the microsomal monooxygenase system, which is catalyzed by cytochrome P-450 (CYP) enzymes. This system facilitates the formation of more polar hydroxylated products (OH-PCBs) and epoxides. fishersci.cafishersci.cafishersci.ptnih.gov These hydroxylated metabolites can then be excreted in bile and feces, or they may undergo further conjugation reactions with endogenous molecules such as glutathione and glucuronic acid, forming more water-soluble conjugates that are readily eliminated from the body. fishersci.cafishersci.cafishersci.ptnih.gov

Furthermore, methylsulfonyl metabolites (MeSO2-PCBs) can also be formed, particularly from PCBs possessing vicinal hydrogens at the 3 and 4 positions, or those with 2,5- or 2,3,6-substituted chlorines. These methylsulfonyl derivatives are known to accumulate in the liver of mammals. fishersci.ptwikipedia.org While PCB metabolism is generally considered a detoxification process leading to the excretion of a large proportion of OH-PCBs, some metabolic transformations can also lead to the formation of reactive intermediates. wikipedia.org

Key enzymes involved in mammalian biotransformation of PCBs include:

Cytochrome P-450 (CYP) enzyme system (e.g., CYP2B, CYP3A4) nih.gov

Glutathione S-transferase (GST) nih.gov

Epoxide hydrolase nih.gov

Dihydrodiol dehydrogenase (AKR1C) nih.gov

UDP-glucuronosyl transferase (UGT) nih.gov

Sulfotransferase (SULT) nih.gov

Thiol S-methyl transferase nih.gov

Cysteine S-conjugate β-lyase nih.gov

Cysteine S-conjugate N-acetyltransferase nih.gov

Plant Metabolism

Plants possess the capability to biotransform PCBs, including this compound. The rate and extent of metabolism in plants are highly dependent on the specific plant species, the degree of chlorination of the PCB congener (with lower chlorinated congeners generally being metabolized more rapidly), and the molecular configuration and substitution patterns of the compound. fishersci.ptuni.lu

Studies using plant cell cultures have demonstrated their ability to transform lower chlorinated PCB congeners into hydroxylated forms. fishersci.ptuni.lu For instance, poplar plants (Populus deltoides × nigra, DN34) have shown the capacity to metabolize 4-monochlorobiphenyl (CB3) into monohydroxy metabolites, such as 2'-hydroxy-4-chlorobiphenyl, 3'-hydroxy-4-chlorobiphenyl, and 4'-hydroxy-4-chlorobiphenyl, with the 4'-hydroxy metabolite being the major product. This suggests a metabolic pathway involving epoxide intermediates. thegoodscentscompany.com In another study, hybrid poplar was observed to hydroxylate 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB77), yielding 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl, whereas switchgrass did not exhibit this metabolic activity, indicating plant-specific enzymatic transformations. fishersci.pt Methoxy- and hydroxy-methoxy-PCBs have also been identified as metabolites in tobacco cell cultures exposed to dichlorobiphenyls. fishersci.pt

The metabolic processes in plants share similarities with detoxification mechanisms observed in animal livers, often referred to as the "green liver" model, due to the presence of analogous enzyme systems. fishersci.pt Furthermore, certain plant species, such as horseradish and black nightshade, have demonstrated a limited capacity to metabolize bacterial degradation products of PCBs, such as chlorobenzoates. wikipedia.org

Microbial Metabolism (Aerobic and Anaerobic)

Microorganisms play a crucial role in the biotransformation of this compound in the environment, primarily through two major metabolic routes: anaerobic reductive dechlorination and aerobic oxidative degradation. nih.govbadd-cao.net

Aerobic Metabolism: Aerobic degradation typically initiates with the dioxygenation of one of the aromatic rings, followed by ring cleavage. nih.govuni.lu This process often proceeds via a "meta-cleavage pathway," leading to the formation of intermediates such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) and ultimately chlorobenzoic acids (CBAs). nih.govnih.govmitoproteome.org

Key enzymes involved in the aerobic degradation pathway include:

Biphenyl dioxygenase (BphA) uni.lu

Biphenyl-2,3-dehydrogenase (BphB) uni.lu

2,3-Dihydroxybiphenyl-1,2-dioxygenase (BphC) uni.lu

Hydrolase (BphD) uni.lu

Research findings illustrate various aerobic degradation patterns for this compound:

Bacterial strains like Pseudomonas sp. GSa and Pseudomonas sp. GSb have been shown to degrade this compound, with GSa achieving approximately 90% degradation and producing catechol as an intermediate. nih.gov

Pseudomonas sp. SK-4, when grown on 2,4'-Dichlorobiphenyl (B164879), produced stoichiometric amounts of 4-chlorobenzoate (B1228818), suggesting the utilization of the ortho-chlorinated ring.

In contrast, Pseudomonas sp. SK-3 grown on 2,4'-Dichlorobiphenyl did not produce chlorobenzoates, but the observed chloride production implied that both rings of the compound were dechlorinated and potentially mineralized.

Hydrogenophaga strain IA3-A is capable of transforming 2,4'-Dichlorobiphenyl into 2-chlorobenzoic acid and 4-chlorobenzoic acid. mitoproteome.org

Aerobic degradation is generally more effective for lightly chlorinated PCB congeners. nih.govmitoproteome.org However, ortho-substituted congeners, such as 2,4'-Dichlorobiphenyl, are often less susceptible to aerobic cometabolic degradation.

Anaerobic Metabolism: Under anaerobic conditions, PCBs undergo reductive dechlorination, a process where chlorine atoms are removed as halogen ions and replaced by hydrogen atoms. nih.gov This process predominantly targets meta and/or para chlorines within PCB mixtures in contaminated sediments, although ortho dechlorination has also been observed in some instances. Anaerobic dechlorination typically results in the formation of less chlorinated congeners. These less chlorinated products can then become substrates for subsequent aerobic degradation in a sequential anaerobic-aerobic bioremediation approach, which is considered a promising strategy for treating highly chlorinated PCBs. nih.govmitoproteome.org Microbial PCB dechlorination activity is widespread in various anaerobic environments, including freshwater, estuarine, and marine sediments.

Molecular Toxicology and Mechanisms of Action of 2,4 Dichlorobiphenyl

Cellular and Molecular Interactions

Receptor-Mediated Mechanisms (e.g., Aryl Hydrocarbon Receptor (AhR) Binding)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, including polychlorinated biphenyls (PCBs) whoi.edunih.gov. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) nih.gov. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics whoi.edunih.gov.

The binding affinity of a ligand to the AhR is a key determinant of its potency in eliciting downstream toxic effects snu.ac.kr. While extensive research has been conducted on the binding of various PCB congeners to the AhR, specific binding affinity data for 2,4-dichlorobiphenyl is not extensively detailed in the available literature. However, the principles of AhR binding established for other PCBs can provide a framework for understanding its potential interactions. The potency of AhR ligands is determined by both their binding affinity and their intrinsic efficacy to activate the receptor whoi.edu. For instance, studies on a range of PCBs have shown that non-ortho-substituted PCBs generally exhibit higher binding affinity and act as full agonists, while some mono- and di-ortho-substituted PCBs can bind to the AhR but may act as partial agonists or even antagonists whoi.edu.

Computational modeling has emerged as a tool to predict the binding affinities of various compounds to the AhR ligand-binding domain snu.ac.kr. These models can help in estimating the potential for AhR-mediated toxicity of environmental contaminants in the absence of extensive experimental data snu.ac.kr.

Interference with Cellular Signaling Pathways (e.g., Calcium Channels, Dopamine (B1211576) Levels)

Calcium Channels:

Intracellular calcium (Ca2+) is a critical second messenger involved in a multitude of cellular processes frontiersin.orgfrontiersin.org. Disruption of Ca2+ homeostasis can lead to cellular dysfunction and toxicity frontiersin.org. While direct studies on the effect of this compound on calcium channels are limited, research on other environmental contaminants provides insight into potential mechanisms. For example, the herbicide 3,4-dichloropropionanilide (DCPA) has been shown to inhibit T-cell activation by altering intracellular calcium concentration following the depletion of internal stores nih.govresearchgate.net. It is important to note that DCPA is a different chemical compound from this compound.

Dopamine Levels:

Dopamine is a crucial neurotransmitter that regulates motor control, motivation, and reward pathways in the brain frontiersin.orgnih.govmit.edu. Alterations in dopamine signaling are associated with various neurological and psychiatric disorders nih.gov. Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally different from this compound, has indicated that exposure can lead to changes in dopamine D2-type receptor density in the brains of rats nih.gov. Specifically, subchronic exposure to 2,4-D was found to increase dopamine D2-type receptor levels in the striatum, prefrontal cortex, and cerebellum nih.gov. It is crucial to emphasize that these findings pertain to 2,4-D and not this compound, and direct evidence for the latter's effect on dopamine levels is lacking in the provided search results.

Oxidative Stress Induction

Generation of Reactive Oxygen Species (ROS)

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates nih.gov. ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, can cause damage to cellular components including lipids, proteins, and DNA nih.gov.

The generation of ROS is a known mechanism of toxicity for various environmental pollutants nih.gov. The measurement of intracellular ROS can be performed using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation biocompare.com. While direct studies specifically quantifying ROS generation by this compound are not detailed in the provided search results, research on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) has shown that it can induce ROS synthesis in bacterial cells nih.govnih.gov.

Glutathione (B108866) Depletion

Glutathione (GSH) is a major intracellular antioxidant that plays a critical role in detoxifying ROS and other harmful substances. Depletion of GSH can leave cells vulnerable to oxidative damage. The herbicide 2,4-D has been shown to induce oxidative stress, and supplementation with GSH can mitigate some of its toxic and genotoxic effects, suggesting that GSH plays a protective role nih.govnih.gov. However, there is no specific information in the provided search results to indicate that this compound directly causes glutathione depletion.

Genotoxicity and DNA Adduction

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. DNA adducts are segments of DNA that are covalently bound to a chemical, a process that can lead to mutations if not repaired nih.gov.

The genotoxic potential of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol has been investigated in various systems. Studies have shown that 2,4-D can have a moderate genotoxic effect at high doses in mice pjoes.com. In vitro studies using mammalian cells have also indicated that 2,4-D and its commercial formulations have genotoxic and cytotoxic potential unlp.edu.ar. Furthermore, 2,4-D has been shown to be genotoxic in both somatic and germ-line cells of Drosophila nih.gov. Its metabolite, 2,4-dichlorophenol, has also been found to induce chromosome aberrations and sperm head abnormalities in mice at high concentrations researchgate.net.

Regarding this compound specifically, studies investigating the formation of DNA adducts by various mono- and dichlorinated biphenyls found that while many of these compounds could form adducts with deoxyguanosine in vitro after metabolic activation, 2,4'-dichlorobiphenyl (B164879) was an exception under the conditions tested.

Endocrine Disruption

This compound is part of a class of compounds known as endocrine-disrupting chemicals (EDCs) that can interfere with the thyroid hormone system. caldic.com The disruption of thyroid hormone homeostasis is a significant concern as these hormones are critical for normal development, particularly of the brain, as well as for regulating metabolism in adults. caldic.comnih.govfrontiersin.org

Polychlorinated biphenyls (PCBs) and their metabolites can affect the thyroid system at multiple levels. Some PCB metabolites can bind to thyroid transport proteins like transthyretin, thereby interfering with the transport of thyroid hormones. frontiersin.org Depending on the specific congener and the target tissue, PCBs can act as both agonists and antagonists at the thyroid receptor. frontiersin.org For example, certain hydroxylated PCB metabolites can act as thyroid receptor agonists, affecting the expression of thyroid hormone-responsive genes. frontiersin.org

Exposure to complex mixtures of PCBs, such as Aroclor 1242, has been shown to impact thyroxine (T4) levels in animal studies. researchgate.net Furthermore, specific congeners like 2,3',4,4',5-pentachlorobiphenyl (PCB118) can induce inflammatory responses in the thyroid, leading to a disruption of its structure and function. nih.gov Such inflammatory responses can interfere with the expression of the sodium/iodide symporter (NIS), a key protein for thyroid hormone synthesis. nih.gov Some chemicals can cause significant decreases in serum T4 levels without the expected compensatory increase in thyroid-stimulating hormone (TSH), suggesting mechanisms of action outside the typical hypothalamic-pituitary-thyroid axis feedback loop. frontiersin.org

This compound and its metabolites can exert estrogenic effects by interacting with estrogen receptors (ERs). This interaction can disrupt normal endocrine signaling and lead to adverse health effects. The estrogenic activity of PCBs is generally not related to their potency as Ah receptor agonists. researchgate.net

Studies on structurally similar compounds provide insight into these mechanisms. For example, 2,4-dichlorophenol (2,4-DCP) has demonstrated estrogenic activity in animal models, affecting male rat sexual behavior. nih.gov This suggests that 2,4-DCP can increase local estrogen concentrations in key areas of the brain that control these behaviors. nih.gov

Research on DDT and its transformation products, which share structural similarities with PCBs, has shown that these compounds can bind directly to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov For instance, the DDT metabolite p,p'-DDOH exhibits a high binding affinity for both ER isoforms. nih.gov Furthermore, these compounds can induce pro-proliferative effects in estrogen-responsive cells in an ER-dependent manner. nih.gov The ability of these compounds to bind to estrogen receptors in a manner similar to 17β-estradiol highlights their potential to act as endocrine disruptors. nih.gov

Hydroxylated metabolites of this compound can inhibit the activity of sulfotransferases (SULTs), enzymes that play a crucial role in the metabolism and inactivation of steroid hormones, including estrogens. nih.goveur.nl This inhibition represents an alternative mechanism for the estrogenic activity of these compounds.

Specifically, hydroxylated PCBs (OH-PCBs) have been identified as potent inhibitors of estrogen sulfotransferase (SULT1E1), the primary enzyme responsible for inactivating estradiol. eur.nl By inhibiting SULT1E1, these metabolites can increase the bioavailability of active estrogens in target tissues. eur.nl

Studies on rat sulfotransferases have shown that various OH-PCBs can act as both substrates and inhibitors of these enzymes. nih.gov The inhibitory potency of different OH-PCBs can vary, and some can be quite potent. It is noteworthy that the concentrations of these hydroxylated metabolites in the blood can sometimes be higher than those of the parent PCBs, with selective accumulation in tissues like the liver. nih.gov The interaction of OH-PCBs with sulfotransferases can also be influenced by the cellular redox state, suggesting that conditions of oxidative stress may alter the sulfation and, consequently, the biological activity of some OH-PCBs. nih.gov

Neurotoxicological Effects

Exposure to this compound and related compounds has been linked to a range of neurotoxic effects. The mechanisms underlying this neurotoxicity are multifaceted and can involve disruptions in neurotransmitter systems, cytoskeletal organization, and other cellular processes essential for neuronal function.

For instance, 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide, is a known neurotoxin. nih.gov Studies have shown that 2,4-D can inhibit neurite extension in cultured cerebellar granule cells. nih.gov This effect may be due to the inhibition of microtubule assembly, which is crucial for maintaining neuronal structure and function. nih.gov

Furthermore, exposure to 2,4-D has been shown to impact dopaminergic systems in the brain. Subchronic exposure in rats led to an increase in the density of dopamine D2-type receptors in various brain regions, including the prefrontal cortex, striatum, and cerebellum. nih.gov These changes in receptor density may underlie some of the behavioral effects observed in exposed animals. nih.gov Other research has pointed to changes in serotonin and dopamine neurotransmitter systems as mediators of some of the behavioral effects of 2,4-D. researchgate.net

The neurotoxic effects of other environmental contaminants, such as the pyrethroid insecticide deltamethrin, also highlight the vulnerability of the nervous system to chemical exposure. Deltamethrin primarily acts by disrupting sodium ion channels, leading to excessive neural stimulation. mdpi.com Alterations in neurotransmitter levels, such as serotonin and acetylcholinesterase, are key indicators of neurotoxicity. mdpi.com

Impact on Dopamine Content

Research into the neurotoxic effects of polychlorinated biphenyls (PCBs) has identified the dopaminergic system as a significant target. The impact on dopamine (DA) levels is particularly associated with specific congener structures, notably those with chlorine substitutions at the ortho positions.

Studies utilizing PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have been instrumental in elucidating the structure-activity relationship of PCB neurotoxicity. These experiments have demonstrated that individual PCB congeners can cause a decrease in cellular dopamine content. The potency of this effect varies between congeners, with ortho-substituted PCBs being particularly effective at reducing dopamine levels. sciepub.comnih.gov This suggests that the neurotoxic action of these PCBs may occur through interactions with specific sites that have a preference for ortho-substituted congeners. nih.gov

Congener-Specific Neurotoxicity

The neurotoxicity of PCBs is not a uniform characteristic across all 209 congeners; rather, it is highly dependent on the specific number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov A significant body of evidence points to non-dioxin-like (NDL) PCBs, which include congeners with ortho-substitutions like this compound, as primary mediators of neurotoxic effects. nih.gov

The structural characteristics of ortho-substituted PCBs confer a non-coplanar, or twisted, three-dimensional shape. This conformation is believed to be key to their specific neurotoxic mechanisms, which differ from the dioxin-like toxicity of coplanar PCBs. oup.com The neurotoxic actions of ortho-substituted congeners are multifaceted and are thought to involve several potential mechanisms, including the alteration of intracellular signaling pathways and the disruption of calcium homeostasis. researchgate.nettandfonline.com

For example, studies on cerebellar granule cells have shown that non-coplanar, ortho-substituted congeners can rapidly induce cell death. nih.gov This cytotoxic effect is accompanied by an increase in intracellular free calcium and a decrease in mitochondrial membrane potential. nih.gov It has been hypothesized that the bulky, three-dimensional structure of these congeners allows them to incorporate into lipid bilayers and disrupt membrane function. oup.com This is a distinct mechanism from the Ah receptor-mediated pathway associated with coplanar PCBs. nih.govoup.com

Recent epidemiological studies lend further support to the idea that non-dioxin-like and low-chlorinated PCBs are primarily responsible for PCB-associated neurotoxicity in humans. nih.gov

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Predicting Biological Activity from Molecular Structure

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental concepts in toxicology and drug design that seek to link the chemical structure of a molecule to its biological activity. slideshare.netcreative-biolabs.com SAR is the analysis of how systematic modifications to a molecule's structure influence its biological effects. slideshare.net QSAR takes this a step further by creating a mathematical model that quantifies this relationship. slideshare.netwikipedia.org

The underlying principle is that the structural and physicochemical properties of a chemical determine its interactions with biological systems. wikipedia.org For a given class of compounds like PCBs, structurally similar molecules are likely to exhibit similar physical, biological, and toxicological behaviors. nih.gov

In QSAR modeling, the "predictors" are molecular descriptors—numerical values that encode information about the physicochemical properties or structural features of a molecule. wikipedia.org The "response" is the biological activity of interest, such as toxicity or binding affinity. wikipedia.org The resulting mathematical equation, if properly validated, can be used to predict the activity of other, untested chemicals within the same class. wikipedia.org

Table 1: Types of QSAR Models Based on Predictor Variables

| QSAR Type | Description |

|---|---|

| 1D-QSAR | Correlates molecular activity with bulk molecular properties like pKa or logP. creative-biolabs.com |

| 2D-QSAR | Uses 2D structural patterns, such as connectivity indices, to correlate with activity. creative-biolabs.com |

| 3D-QSAR | Links activity to non-covalent interaction fields (steric, electrostatic) surrounding the molecule. creative-biolabs.com |

| 4D-QSAR | Includes the ensemble of ligand conformations in the 3D-QSAR model. creative-biolabs.com |

| 5D-QSAR | Explicitly represents different induced-fit models within the 4D-QSAR framework. creative-biolabs.com |

| 6D-QSAR | Incorporates different solvation models into the 5D-QSAR approach. creative-biolabs.com |

QSAR Modeling of Bioconcentration Factors

The Bioconcentration Factor (BCF) is a critical parameter in environmental toxicology, quantifying the extent to which a chemical accumulates in an aquatic organism from the surrounding water. nih.gov Due to the time and expense involved in experimental BCF determination, QSAR models are valuable tools for predicting this property for a large number of chemicals like PCBs. nih.govresearchgate.net

QSAR models for PCB bioconcentration correlate the log-transformed BCF value with various molecular descriptors derived from the chemical structure. researchgate.net The high lipophilicity (fat-loving nature) and chemical stability of PCBs are key drivers of their tendency to bioaccumulate. nih.govresearchgate.net

A variety of molecular descriptors have been successfully employed in QSAR models to predict PCB BCFs. These descriptors can be broadly categorized:

Table 2: Examples of Molecular Descriptors Used in BCF Modeling for PCBs

| Descriptor Category | Specific Examples | Relevance to Bioconcentration |

|---|---|---|

| Physicochemical | logP (Octanol-Water Partition Coefficient) elsevierpure.com | Represents the lipophilicity of the molecule, a primary driver of accumulation in fatty tissues. |

| Constitutional / Topological | Molecular Weight, Molecular Topological Index, Weiner Index nih.govresearchgate.net | Relate to the size, shape, and branching of the molecule, which influence its movement across biological membranes. |

| Quantum Chemical | Total Molecular Energy, Electronic Energy, Dipole Moment, HOMO/LUMO energies researchgate.netnih.gov | Describe the electronic properties and charge distribution of the molecule, which can influence intermolecular interactions and reactivity. nih.gov |

| Geometric / 3D | Total Surface Area, Molecular Volume, Shape Index nih.gov | Quantify the three-dimensional size and shape of the molecule, affecting how it fits into biological sites. |

Studies have shown that electrostatic descriptors, which relate to the charge distribution within the molecule, play a particularly significant role in determining the BCFs of PCBs. nih.gov By using these types of descriptors, robust QSAR models have been developed that can accurately predict BCF values for the many PCB congeners for which experimental data are not available. nih.gov

Ecotoxicology and Ecological Impact of 2,4 Dichlorobiphenyl

Effects on Aquatic Ecosystems

The presence of 2,4-Dichlorobiphenyl and other PCBs in aquatic environments poses significant ecological risks due to their potential to interfere with biological processes and accumulate within organisms.

Impact on Phytoplankton Populations

Phytoplankton, as primary producers, form the base of aquatic food webs, making their health critical to ecosystem stability. Studies have shown that dichlorobiphenyls can significantly impact these populations. For instance, 2,4'-dichlorobiphenyl (B164879) was observed to be selectively more toxic to nannoplankton compared to netplankton epa.gov. Nannoplankton are particularly important as they form the basis of many Great Lakes food chains epa.gov.

Research indicates that PCBs, including dichlorobiphenyls, can inhibit phytoplankton photosynthesis. A No Observed Effect Concentration (NOEC) of less than 7 µg/L was predicted for 2,4'-dichlorobiphenyl after a 24-hour in situ exposure to a natural marine phytoplankton community epa.govepa.gov. This inhibition can be attributed to reduced levels of chlorophyll (B73375) a per PCB-treated cell, although the function per unit of existing chlorophyll a was not significantly lost nih.gov. Furthermore, ambient levels of PCBs have been shown to inhibit nannoplankton productivity epa.gov. The toxicity is also species-specific, with diatoms and green algae exhibiting greater inhibition of photosynthesis by PCBs than blue-green algae epa.gov. It has also been found that metabolites of dichlorobiphenyl can be more toxic to phytoplankton than the parent isomer, suggesting complex environmental degradation pathways with potentially harmful byproducts epa.gov.

Toxicity Thresholds for Aquatic Organisms

This compound is explicitly categorized as very toxic to aquatic life and possessing long-lasting harmful effects in aquatic environments nih.govcaymanchem.comisotope.com. While specific chronic toxicity NOECs for individual PCB isomers like this compound are not extensively available, general trends and data from PCB mixtures provide insights into potential thresholds epa.govepa.gov.

Aquatic invertebrates can exhibit sensitivity to various PCB isomers that is comparable to or even greater than that of the most sensitive fish species during acute exposures epa.gov. For example, a No Observed Effect Concentration (NOEC) for Aroclor 1254, a commercial PCB mixture, was suggested to be below 1 µg/L for reproduction impairment in aquatic invertebrates epa.govepa.gov. The predicted NOEC of less than 7 µg/L for 2,4'-dichlorobiphenyl on marine phytoplankton is similar to the estimated 30-day (subchronic) NOEC of 12 µg/L for dichlorobiphenyl isomers in juvenile fish epa.gov.

Effects on Terrestrial Ecosystems

Information specifically detailing the ecotoxicological effects of this compound on terrestrial ecosystems is less documented than for aquatic systems. However, as a PCB congener, this compound shares the general characteristics of PCBs, which are known to accumulate in soils and terrestrial biota cpcb.nic.in. PCBs can partition from air and water into terrestrial plants, leading to their entry into terrestrial food webs nih.gov. The persistence of PCBs in the environment means they can remain in soils and sediments for extended periods, serving as a continuous source of exposure for terrestrial organisms cpcb.nic.in. Despite these general understandings, comprehensive toxicological data for specific PCB isomers, including this compound, regarding their effects on wild terrestrial mammals and birds, and appropriate exposure assessments, have been noted as lacking epa.gov.

Food Web Transfer and Consequences for Higher Trophic Levels

This compound, like other PCBs, exhibits a strong lipophilic nature, meaning it readily dissolves in fats and organic compounds and is absorbed by fatty tissues cpcb.nic.in. This property drives its significant potential for bioaccumulation and biomagnification within ecological food webs. PCBs bioaccumulate in the environment and can be found in various food products, including fish, meat, and dairy nih.gov.

Bioaccumulation in organisms, including humans, occurs through the partitioning of PCBs from environmental compartments like air and water into primary producers (e.g., terrestrial plants, aquatic autotrophs) and invertebrates at lower trophic levels, followed by their transfer through the food web nih.gov. The extent of biomagnification is influenced by several physiological and ecological factors, including an organism's trophic level, metabolic rate, maternal transfer, migratory patterns, feeding preferences, and habitat use rug.nl. As a result, the highest tissue levels of PCBs are typically observed in top predators within marine ecosystems, particularly in polluted areas who.int.

Species-Specific Metabolic Capacities and Toxicity Thresholds

The ecological risk posed by PCBs, including this compound, is not uniform across species but is significantly influenced by species-specific metabolic capacities and compound-specific toxicity thresholds rug.nl. The metabolism of PCBs is generally slow and varies depending on the degree and position of chlorination on the biphenyl (B1667301) molecule nih.govt3db.ca. PCBs are metabolized by the microsomal monooxygenase system, primarily catalyzed by cytochrome P-450 enzymes, into more polar metabolites nih.govt3db.ca. However, this slow metabolic rate contributes to their tendency to accumulate in body tissues nih.govt3db.ca.

Most species possess a greater capacity to metabolize lower chlorinated PCBs compared to the more highly chlorinated congeners, which are often more toxic rug.nl. This suggests that this compound, as a dichlorinated biphenyl, might be more readily metabolized by some organisms than, for example, hexachlorobiphenyls. Nevertheless, if PCBs are not effectively metabolized, they can accumulate to high concentrations in tissues, leading to toxic effects rug.nl.

Toxicity thresholds for PCBs are highly variable and are dependent on the specific species and the endpoint being measured rug.nl. For instance, certain marine mammals have reported toxicity thresholds for total PCBs ranging from 9.0 mg/kg lipid weight to 41 mg/kg lipid weight rug.nl. For fish-eating birds, a suggested concentration of 7 pg TEQs/g wet weight in eggs has been noted rug.nl. Some species, such as mink (Mustela vison), exhibit high sensitivity to PCBs, with dietary levels as low as 30 mg/kg causing mortality epa.govwho.int. The toxicological properties of individual PCB congeners are also influenced by their octanol-water partition coefficient (Kow) and the steric factors arising from their specific chlorine substitution patterns epa.gov. Generally, congeners with higher Kow values and more chlorine atoms in adjacent positions are of greater environmental concern epa.gov.

Data Tables

Table 1: Predicted NOEC for Dichlorobiphenyls on Aquatic Organisms

| Organism Type | Compound (Isomer) | Effect Measured | NOEC (µg/L) | Exposure Duration | Source |

| Marine Phytoplankton | 2,4'-Dichlorobiphenyl | Photosynthesis Inhibition | < 7 | 24 hours | epa.govepa.gov |

| Juvenile Fish | Dichlorobiphenyl Isomers | Subchronic Lethality | 12 | 30 days | epa.gov |

| Aquatic Invertebrate | Aroclor 1254 (PCB Mixture) | Reproduction Impairment | < 1 | 3 weeks | epa.govepa.gov |

Table 2: General PCB Toxicity Classifications for Aquatic Environments

| Hazard Statement | Classification | Source |

| H400: Very toxic to aquatic life | Aquatic Acute 1 | nih.govcaymanchem.comisotope.com |

| H410: Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 | nih.govcaymanchem.comisotope.com |

Human Exposure and Health Implications of 2,4 Dichlorobiphenyl

Routes of Exposure

PCBs are readily absorbed into the human body via oral, inhalation, and dermal routes of exposure nih.govnih.govt3db.cacdc.govwho.int.

Consumption of contaminated food is identified as the primary pathway for human exposure to PCBs, including congeners like 2,4-Dichlorobiphenyl mdpi.comcdc.govwho.intgreenfacts.org. Animal products rich in fats, such as fish, seafood, meat, and dairy products, are significant sources of PCB contamination in the diet mdpi.comcdc.govgreenfacts.org.

Historical data from the USA illustrates the trend of estimated daily dietary intake of total PCBs by adults:

| Year/Period | Estimated Daily Dietary Intake (µg/kg body weight/day) |

| 1978 | 0.027 cdc.govwho.int |

| 1982–1984 | 0.0005 who.int |

| 1986–1991 | <0.001 cdc.govwho.int |

| 1991–1997 | 0.003–0.005 (adults) who.intgreenfacts.org |

For children, dietary exposure during 1991-1997 ranged from 0.002 to 0.012 µg/kg body weight per day who.intgreenfacts.org. The consumption of fish from PCB-contaminated waters has been shown to significantly elevate an individual's dietary PCB intake cdc.govgreenfacts.org.

Inhalation of contaminated air represents another significant route of exposure to PCBs nih.govnih.govt3db.camdpi.comcdc.govwho.intcdc.govnih.gov. This is particularly relevant in indoor environments, such as homes, schools, and offices, especially in buildings constructed or refurbished between the 1950s and late 1970s, where PCB-containing materials (e.g., caulking, sealants, fluorescent light ballasts) were used mdpi.comcdc.govnih.govpsu.edunih.gov. Lower chlorinated PCB congeners, which include this compound, are more volatile and thus more likely to be present in the gas phase of indoor air, contributing to inhalation exposure mdpi.comoup.compsu.edunih.gov.

Occupational settings, particularly e-waste recycling sites and workplaces with older electrical equipment, have shown elevated PCB contaminations, leading to significant inhalation exposure for workers mdpi.comnih.gov. Studies have indicated that indoor PCB concentrations in schools can be higher than in homes, contributing substantially to children's inhalation exposure nih.gov. For instance, a study found that for children in urban environments, approximately half of their total PCB inhalation exposure occurred within schools, whereas mothers received about two-thirds of their inhalation exposure inside homes nih.gov. Outdoor environments contributed less than 5% to inhalation exposure due to lower PCB concentrations and less time spent outdoors nih.gov.

Dermal absorption is recognized as a route through which PCBs can enter the human body nih.govnih.govt3db.cacdc.govwho.inteuropa.eueuropa.eu. While generally considered to be a route of lesser extent compared to dietary intake and inhalation, it remains a relevant pathway, especially in occupational environments where direct skin contact with PCB-containing materials may occur mdpi.com.

Accumulation in Human Tissues

Once absorbed, PCBs, including this compound, are slowly metabolized and excreted from the body, leading to their accumulation in various human tissues nih.govnih.govt3db.cacdc.gov.

PCBs are characterized by their lipophilic (fat-soluble) nature, which causes them to preferentially accumulate in lipid-rich tissues throughout the body nih.govnih.govt3db.cacpcb.nic.inoup.comcdc.govwho.intcdc.gov. Key tissues where PCBs tend to concentrate include the liver, adipose tissue (fat), and skin nih.govnih.govt3db.cawho.intcdc.gov. The brain is also identified as a site of PCB accumulation who.int. While all PCBs accumulate, highly chlorinated congeners tend to persist longer and reach higher concentrations in adipose tissues due to their greater resistance to metabolism cdc.gov.

Maternal transfer of PCBs to offspring is a critical aspect of human exposure. PCBs can cross the placenta, leading to prenatal exposure and accumulation in the fetus nih.govspandidos-publications.comwho.intresearchgate.netnih.gov. Studies in animal models have shown that in the fetus, the highest PCB concentrations can be found in the fetal placenta, followed by the liver, heart, skin, muscles, blood, lungs, and brain nih.govspandidos-publications.com.

Lactational transfer is another significant route of exposure for infants nih.govspandidos-publications.comcdc.govwho.intcdc.govgreenfacts.orgnih.govresearchgate.netnih.govrug.nl. Breastfeeding is considered the primary source of PCB exposure for newborns from their mothers, and it also serves as a main method for mothers to excrete PCBs nih.govspandidos-publications.comnih.gov. PCB concentrations in human milk fat have been monitored over time. For instance, in Canada, the average concentration of PCBs in whole breast milk increased between 1970 and 1982 before returning to 1970 levels by 1986 (6,000 ng/kg whole breast milk) greenfacts.org. In Japan, PCB concentrations in human milk fat decreased significantly from 1974 to 1998 greenfacts.org. Since the late 1980s, average PCB concentrations in human milk fat have typically ranged from 0.2 to 4 mg/kg milk fat greenfacts.org.

Health Effects (General PCB Context, with implications for this compound)

Polychlorinated biphenyls have been demonstrated to cause a variety of adverse health effects in both animals and humans, impacting multiple organ systems. The mechanism of action for PCBs varies among specific congeners. Dioxin-like PCBs primarily bind to the aryl hydrocarbon receptor (AhR), disrupting cell function by altering gene transcription, particularly by inducing hepatic Phase I and Phase II enzymes of the cytochrome P450 family. Other PCBs, including non-dioxin-like congeners like this compound, are believed to interfere with calcium channels and/or alter brain dopamine (B1211576) levels nih.gov. As a dichlorobiphenyl with chlorine atoms in the ortho positions, this compound is considered a non-dioxin-like PCB mdpi.com. Chronic exposure to PCBs, including congeners like this compound, has been associated with a range of health issues, including liver, stomach, and kidney damage, changes in the immune system, behavioral alterations, and impaired reproduction nih.gov.

Hepatotoxicity and Liver Damage

Liver injury is a well-documented effect of PCB exposure in animals, with some evidence of hepatic involvement in humans. PCBs have been associated with abnormal liver enzymes and suspected nonalcoholic fatty liver disease (NAFLD) in cohort studies nih.gov. Occupational exposure to higher levels of PCBs has been linked to increased levels of some liver enzymes, although overt hepatotoxicity is uncommon in humans cdc.govcdc.gov. However, chronic PCB exposure can lead to liver damage, jaundice, and hepatomegaly nih.govcdc.govcdc.gov. Studies in animals show that PCBs can induce hepatocellular hypertrophy and steatosis researchgate.net. The degree of liver injury can be influenced by the degree of chlorination in the PCBs, dose, duration of exposure, and potential concurrent exposure to other hepatotoxins cdc.gov.

Immunotoxicity

PCBs are known to affect the immune system, potentially leading to a compromised ability to fight infections and diseases epa.govclearwater.orgbcpp.orgmaryland.govcpcb.nic.in. Studies in Rhesus monkeys, whose immune systems are very similar to humans, have revealed serious effects on the immune system following PCB exposures, including a significant decrease in the size of the thymus gland, which is crucial for immune function epa.gov. In humans, chronic PCB exposure has been associated with changes in the immune system nih.gov. For instance, a study of Dutch children linked PCB levels to an increased prevalence of ear infections and chickenpox, and with lowered immune system function, suggesting greater susceptibility to disease clearwater.org.

Carcinogenicity (IARC Classification)

The International Agency for Research on Cancer (IARC) has classified polychlorinated biphenyls (PCBs) as Group 1, meaning they are carcinogenic to humans who.inttoxstrategies.com. This classification also applies to dioxin-like PCBs who.inttoxstrategies.com. Previously, PCBs were classified as Group 2A, "probably carcinogenic to humans" bcpp.orgnih.goveuropa.euinchem.org. For the specific congener this compound (CID 36399), it is classified as carcinogenic to humans nih.gov. Epidemiologic studies have raised concerns about the potential carcinogenicity of PCBs, with consistent evidence suggesting an increased risk of certain cancers, particularly those of the liver, gallbladder, and digestive tract cdc.govinchem.orggreenfacts.org.

Reproductive and Developmental Impairment

PCBs have been linked to reproductive and developmental deficiencies in both animal models and human populations nih.govcdc.govepa.govclearwater.orgmaryland.govgreenfacts.orgmdpi.comnih.gov. In animal studies, particularly with monkeys and other species, PCB exposures have been found to reduce birth weight, conception rates, and live birth rates, and to decrease sperm counts in rats cdc.govepa.gov. These effects in monkeys were long-lasting, persisting well after PCB dosing ceased epa.gov.

In human populations, studies have shown that children born to women exposed to PCBs during pregnancy experienced decreased birth weight and a significant reduction in gestational age epa.govclearwater.orgmdpi.com. Other adverse reproductive effects observed in women associated with PCB exposure include earlier onset of menopause, altered menstrual function, increased miscarriage risk, and a longer time to conceive greenfacts.orgmdpi.comnih.gov. Chronic PCB exposure, in a general context that includes congeners like this compound, has been associated with impaired reproduction nih.gov.

Neurodevelopmental Effects